molecular formula C18H15Cl2N3OS B3001878 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-31-9

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B3001878
CAS RN: 391227-31-9
M. Wt: 392.3
InChI Key: JSHUUJUGDVNBEY-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its wide range of applications, including use as biologically active substances, dyes, components for semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One approach involves the oxidative dimerization of thioamides using electrophilic reagents such as 1-methyl-2-chloropyridinium iodide, benzoyl chloride, or acetyl chloride in organic solvents at room temperature, yielding high yields of 3,5-disubstituted 1,2,4-thiadiazoles . Another method includes the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot, followed by oxidation with copper(II) chloride to produce cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives . Additionally, a specific synthesis route for a related compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, has been reported, which involves the dehydrosulfurization reaction of hydrazinecarbothioamide under the action of iodine and triethylamine in a DMF medium .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be further substituted with various functional groups. X-ray single-crystal diffraction studies have been used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles in these compounds . The molecular docking studies suggest that these compounds can act as potential inhibitors for enzymes such as dihydrofolate reductase (DHFR), indicating their potential in drug design .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the cyanomethylene functionality in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has been exploited to construct new heterocycles with potential insecticidal activity . The reactivity of these compounds allows for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of these compounds . The insecticidal activity of certain thiadiazole derivatives has been evaluated, with some compounds showing high efficacy against pests like the cotton leaf worm . Additionally, the cytotoxic activity of these compounds has been tested against various human cancer cell lines, with some derivatives showing significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines .

Future Directions

The compound “2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” and its derivatives could be of interest in various fields due to their potential biological activity. Future research could focus on exploring its biological activity and potential applications .

properties

IUPAC Name

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-9-6-10(2)15(11(3)7-9)17-22-23-18(25-17)21-16(24)13-5-4-12(19)8-14(13)20/h4-8H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHUUJUGDVNBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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